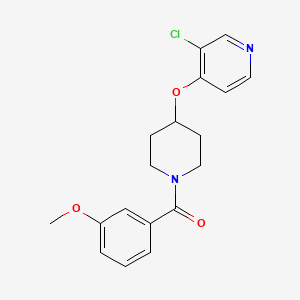

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-23-15-4-2-3-13(11-15)18(22)21-9-6-14(7-10-21)24-17-5-8-20-12-16(17)19/h2-5,8,11-12,14H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKGXKCUJOXLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally related to 4-chloropyridine, which is a versatile chemical compound used in scientific research. .

Mode of Action

Compounds with similar structures have been found to inhibit ribosomal synthesis of pcsk9, a lipid regulator. This suggests that (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given its potential inhibition of pcsk9, it may affect lipid metabolism pathways

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a chloropyridine moiety, and a methoxyphenyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Structural Characteristics

The molecular formula of the compound is . The structure can be broken down into several key components:

- Piperidine Ring : A six-membered ring that contributes to the compound's basicity and potential interactions with biological targets.

- Chloropyridine Moiety : Known for its role in enhancing antimicrobial and anti-inflammatory properties.

- Methoxyphenyl Group : This aromatic component may contribute to the overall stability and lipophilicity of the molecule.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Properties : The chloropyridine structure is often associated with antimicrobial effects, making it a candidate for further studies in treating infections.

- Anti-inflammatory Effects : The presence of the piperidine ring may enhance the compound's ability to modulate inflammatory responses.

- Potential Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | |

| Anti-inflammatory | Modulation of cytokine release | |

| Anticancer | Inhibition of tumor cell proliferation |

The mechanism through which this compound exerts its biological effects likely involves:

- Binding to Enzymes or Receptors : The compound may inhibit or modulate the activity of enzymes involved in disease pathways.

- Interference with Signal Transduction Pathways : By affecting key signaling molecules, it could alter cellular responses related to inflammation and cancer progression.

Case Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Case Study 1: Antimicrobial Activity

A study focused on similar chloropyridine derivatives demonstrated significant antibacterial activity against various strains, suggesting that modifications to the piperidine structure could enhance this effect.

Case Study 2: Anticancer Evaluation

In vitro assays showed that compounds with similar piperidine and methoxy groups inhibited cancer cell lines more effectively than standard treatments, highlighting their potential as novel anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several methanone derivatives and heterocyclic systems. Below is a detailed comparison based on substituent effects, synthetic accessibility, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The 3-chloropyridinyloxy group in the target compound distinguishes it from analogs with unsubstituted pyridines (e.g., 2d) or pyrazolopyrimidines (e.g., compounds in ). Chlorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets . Methoxy groups in the 3-position (target) vs.

Heterocyclic Linkers :

- Piperidinyloxy linkers (target, ) offer conformational flexibility, whereas morpholinyl () or pyrrolopyridine cores () provide distinct hydrogen-bonding capabilities .

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step coupling of chloropyridine and piperidine precursors, similar to methods in and . Yields for simpler analogs (e.g., 2d: 67% ) suggest challenges in scaling up halogenated derivatives.

The target’s chlorine substituent may confer resistance to oxidative metabolism compared to methoxy-rich analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-methoxyphenyl)methanone, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Formation of the piperidine intermediate by reacting 3-chloropyridin-4-ol with a base (e.g., K₂CO₃) to generate the ether linkage .

- Step 2 : Coupling the piperidine intermediate with 3-methoxybenzoyl chloride via nucleophilic acyl substitution. Catalysts like Pd(PPh₃)₄ in Suzuki-Miyaura coupling may enhance efficiency .

- Critical Parameters :

- Temperature : Maintain 60–80°C for optimal coupling .

- Solvent : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates .

- Yield Optimization :

| Step | Catalyst | Yield Range |

|---|---|---|

| 1 | None | 60–75% |

| 2 | Pd-based | 70–85% |

Q. How can researchers characterize the compound’s purity and structural integrity?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and ¹³C-NMR (e.g., δ 165–170 ppm for the methanone carbonyl) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% target peak area) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺: ~387.8 Da) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Screening Strategies :

- Enzyme Inhibition : Test against kinases (e.g., PI3K) using fluorescence-based assays (IC₅₀ determination) .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How does the 3-methoxyphenyl group influence structure-activity relationships (SAR) compared to analogs?

- SAR Analysis :

- Key Findings :

- Methoxy Position : Para-substitution reduces steric hindrance, enhancing target binding vs. meta-substituted analogs .

- Electron-Donating Effects : The methoxy group increases electron density, potentially improving π-π stacking with aromatic residues in enzymes .

- Comparative Data :

| Substituent | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| 3-Methoxyphenyl | 12.3 ± 1.5 | 15.2 |

| 4-Fluorophenyl | 28.7 ± 3.1 | 8.9 |

Q. How can researchers resolve contradictions in biological data between in vitro and in vivo models?

- Troubleshooting Framework :

- Pharmacokinetics : Assess bioavailability via LC-MS/MS in plasma (e.g., low AUC may explain efficacy gaps) .

- Metabolite Interference : Use hepatic microsomes to identify active/toxic metabolites .

- Dose Translation : Apply allometric scaling (e.g., mg/kg ↔ human equivalent dose) to reconcile disparities .

Q. What strategies improve the compound’s stability under physiological conditions?

- Stability Optimization :

- pH Sensitivity : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify labile sites (e.g., ester hydrolysis) .

- Formulation : Encapsulate in PEGylated liposomes to enhance half-life .

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the methanone moiety .

Q. Which computational methods predict its binding modes with therapeutic targets?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4LAR) to map interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pocket dynamics .

- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities .

Methodological Resources

- Toxicity Prediction : Utilize EPA DSSTox for structure-based alerts (e.g., hepatotoxicity risk) .

- Spectral Libraries : PubChem CID entries (e.g., CID 145289758) for reference NMR/MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.